
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of alanine, where the amino group is substituted with a 6-chloropyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine and alanine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride:
This compound, also known as (S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride, has the molecular formula C8H11Cl3N2O2 and a molecular weight of 273.5 g/mol . It is related to the compound (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid (CID 54358328) .
Here's a breakdown of available information:
Basic Information
- Name : (S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride
- Molecular Formula : C8H11Cl3N2O2
- Molecular Weight : 273.5 g/mol
- IUPAC Name : (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid;dihydrochloride
- CAS Number : 2701679-69-6
Applications
While specific applications of this compound are not detailed in the provided search results, one can infer potential applications based on its structural features and the uses of related compounds:
- Building block in synthesis: It can be used as a building block for synthesizing more complex molecules in chemistry.
- Study of interactions: Useful in biology to study enzyme-substrate interactions and protein-ligand binding.
- Precursor for drug development: It can be investigated for potential therapeutic effects in medicine, serving as a precursor for drug development.
- Production of pharmaceuticals and agrochemicals: It may be utilized in the production of pharmaceuticals and agrochemicals in industry.
Related Compounds
The parent compound, (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid, has the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol .
Polymers in Cosmetics
Polymers, including some that may be related to amino acid derivatives, have broad applications in cosmetics :
Mechanism of Action
The mechanism of action of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride
- 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride
- 2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
Uniqueness
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride is unique due to the specific position of the chlorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and distinct properties compared to its analogs.
Biological Activity
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride, also known as (S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies pertaining to this compound.
- Chemical Formula : C8H11Cl2N2O2
- CAS Number : 2701679-69-6
- Molecular Weight : 220.10 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloropyridine derivatives with appropriate amino acids under controlled conditions. The process may include steps such as protection-deprotection strategies to ensure the integrity of functional groups during reactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-amino-3-(6-chloropyridin-3-yl)propanoic acid exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) were assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Compounds with structural similarities showed MIC values ranging from 64 µg/mL to 128 µg/mL against these pathogens, indicating promising antibacterial activity .
Antiviral and Antifungal Properties
Research indicates that derivatives of this compound may possess antiviral and antifungal properties. For example:
- Studies have shown effectiveness against yeast-like fungi such as Candida albicans, with MIC values reported at concentrations as low as 64 µg/mL .
The biological activity of 2-amino-3-(6-chloropyridin-3-yl)propanoic acid is hypothesized to involve:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The compound could interact with microbial membranes, leading to increased permeability and cell death.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various compounds structurally related to 2-amino-3-(6-chloropyridin-3-yl)propanoic acid. The results showed:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 64 | Candida albicans |
Compound B | 128 | Staphylococcus aureus |
Compound C | 250 | Escherichia coli |
This table illustrates the varying degrees of efficacy among different compounds, highlighting the potential for further development of derivatives based on this scaffold.
Clinical Implications
The potential use of this compound in treating infections caused by resistant strains of bacteria is significant. Its unique structure allows for modifications that could enhance its activity and selectivity.
Properties
Molecular Formula |
C8H11Cl3N2O2 |
---|---|
Molecular Weight |
273.5 g/mol |
IUPAC Name |
2-amino-3-(6-chloropyridin-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H9ClN2O2.2ClH/c9-7-2-1-5(4-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H |
InChI Key |
YHNVKRBWDOZBTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(C(=O)O)N)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.